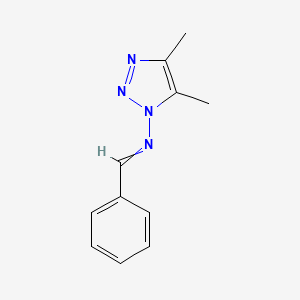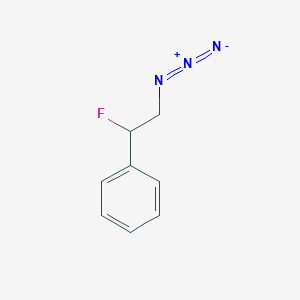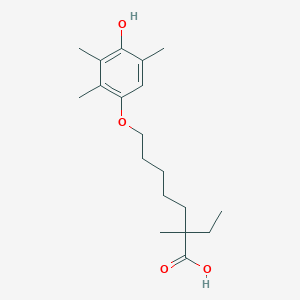
9H-Carbazole-9-sulfonamide, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-9-sulfonamide, N,N-dimethyl- is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a sulfonamide group attached to the nitrogen atom of the carbazole ring, with two methyl groups attached to the sulfonamide nitrogen
Vorbereitungsmethoden
The synthesis of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves several steps. One common method includes the reaction of carbazole with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to form the N,N-dimethyl derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
9H-Carbazole-9-sulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-9-sulfonamide, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole-9-sulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:
9H-Carbazole-9-ethanol: This compound has an ethanol group instead of a sulfonamide group, leading to different chemical properties and applications.
9H-Carbazole-9-ethyl:
9H-Carbazole-9-methyl: This compound has a methyl group attached to the nitrogen atom, which affects its chemical behavior and applications.
The uniqueness of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- lies in its sulfonamide group, which imparts specific chemical and biological properties that are not present in other carbazole derivatives .
Eigenschaften
CAS-Nummer |
111960-21-5 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N,N-dimethylcarbazole-9-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-15(2)19(17,18)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI-Schlüssel |
RXDSDNAGOPVGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)

![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)




![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

